3-Methyl-2-pentenedioic acid ethyl ester

Vue d'ensemble

Description

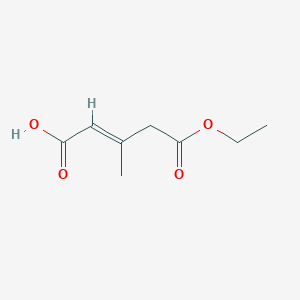

3-Methyl-2-pentenedioic acid ethyl ester is an organic compound with the molecular formula C8H12O4. It is a derivative of pentenedioic acid and is characterized by the presence of an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methyl-2-pentenedioic acid ethyl ester can be synthesized through the esterification of 3-methyl-2-pentenedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-2-pentenedioic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: 3-Methyl-2-pentenedioic acid.

Reduction: 3-Methyl-2-pentenedioic alcohol.

Substitution: Various substituted esters or amides.

Applications De Recherche Scientifique

Organic Synthesis

Precursor in Synthesis

One of the primary applications of 3-methyl-2-pentenedioic acid ethyl ester is its role as a precursor in organic synthesis. It has been utilized in the preparation of classical withanolide compounds, which are steroidal lactones known for their therapeutic properties. The compound serves as a building block in synthesizing these biologically active molecules, showcasing its importance in medicinal chemistry .

Flavor and Fragrance Industry

Flavoring Agents

this compound is employed in the flavoring industry due to its ability to impart fruity notes. It has been noted for enhancing the flavor profiles of various food products, particularly in berry flavors and other fruit-based applications. The compound's esters are capable of supplying aroma notes that are often lacking in synthetic flavor compositions, making them valuable for food scientists and flavorists .

Fragrance Applications

In the perfume industry, this compound is recognized for its potential to provide unique fragrance notes. Its use in formulations can enhance the olfactory characteristics of perfumes, contributing to more complex scent profiles that appeal to consumers .

Antimicrobial Properties

Research indicates that compounds derived from this compound may exhibit antimicrobial activities. For instance, derivatives have been isolated from natural sources such as mangrove endophytic fungi, demonstrating promising antifungal properties against pathogens like Penicillium italicum. This suggests potential applications in pharmaceuticals and agriculture for controlling fungal infections .

Case Study 1: Synthesis of Withanolides

A study demonstrated the successful synthesis of withanolides using this compound as a starting material. The researchers highlighted the efficiency of this compound in facilitating complex reactions that lead to the formation of biologically active steroidal compounds .

Case Study 2: Flavor Enhancement in Food Products

In a controlled experiment, food scientists incorporated varying concentrations of this compound into fruit-flavored beverages. Sensory analysis revealed that beverages containing this compound were rated higher for overall flavor intensity compared to those without it, indicating its effectiveness as a flavor enhancer .

Mécanisme D'action

The mechanism by which 3-Methyl-2-pentenedioic acid ethyl ester exerts its effects involves the interaction of the ester group with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The pathways involved include nucleophilic acyl substitution and ester hydrolysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Pentenoic acid, 3-methyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

2-Pentenedioic acid, 2-methyl-, dimethyl ester: Contains two methyl ester groups.

Uniqueness

3-Methyl-2-pentenedioic acid ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl ester counterparts. This uniqueness makes it valuable in specific chemical syntheses and industrial applications.

Activité Biologique

3-Methyl-2-pentenedioic acid ethyl ester, also known as ethyl 3-methylglutaconate, is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C₇H₁₂O₄

- Molecular Weight : 144.17 g/mol

- CAS Number : 130007-49-7

The biological activity of this compound can be attributed to its structural characteristics which allow it to interact with various biological targets.

-

Inhibition of Enzymatic Activity :

- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain dehydrogenases, which are crucial in the metabolism of fatty acids and amino acids.

- Antioxidant Properties :

Anticancer Activity

A notable area of research involves the anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines.

- Case Study : A study conducted on human breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis . The mechanism was linked to the modulation of apoptotic signaling pathways, including upregulation of pro-apoptotic proteins.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties.

- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and chemokines, which are critical in mediating inflammatory responses. This effect was observed in animal models subjected to inflammatory stimuli.

Data Table: Summary of Biological Activities

Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Synthesis and Evaluation : Researchers synthesized various derivatives and assessed their biological activities. Some derivatives exhibited enhanced anticancer activity compared to the parent compound, suggesting that structural modifications can significantly impact efficacy .

- Pharmacokinetics : Limited pharmacokinetic data are available; however, preliminary studies indicate that the compound is well absorbed when administered orally, with a favorable metabolic profile .

Propriétés

IUPAC Name |

(E)-5-ethoxy-3-methyl-5-oxopent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-12-8(11)5-6(2)4-7(9)10/h4H,3,5H2,1-2H3,(H,9,10)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSCDBPORGOEGP-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C/C(=C/C(=O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130007-49-7 | |

| Record name | 3-Methyl-2-pentenedioic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130007497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.